Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate
Description
Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate is a synthetic intermediate characterized by a piperidine ring bearing a tert-butoxycarbonyl (Boc)-protected amine, linked via a carbonyl group to a methyl benzoate ester (Fig. 1). The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical and peptide chemistry. This compound is commercially available (CymitQuimica Ref: 10-F064090) but lacks publicly disclosed synthesis protocols or biological activity data in the provided evidence .
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-13-9-11-21(12-10-13)16(22)14-7-5-6-8-15(14)17(23)25-4/h5-8,13H,9-12H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZMTSCXACEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116876 | |
| Record name | Benzoic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286263-55-5 | |
| Record name | Benzoic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One efficient method for this synthesis is through the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions typically involve the use of tert-butoxycarbonyl chloride and a base such as triethylamine to facilitate the formation of the desired product.
Chemical Reactions Analysis
Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective modifications and interactions with other molecules .
Comparison with Similar Compounds
Structural Features :
- Piperidine core : A six-membered saturated ring with one nitrogen atom, contributing to conformational rigidity.
- Boc protection : Enhances stability under basic conditions and facilitates deprotection under acidic environments.
Comparison with Similar Compounds
Structural Analogues from Quinoline-Based Derivatives
describes seven methyl benzoate derivatives (C1–C7) featuring a piperazine ring conjugated to a quinoline-4-carbonyl group (Table 1). These compounds differ in aryl substituents (e.g., halogens, methoxy, trifluoromethyl) at the quinoline’s 2-position. While structurally distinct from the target compound, they share key motifs:
| Compound ID | Core Heterocycle | Aryl Substituent | Functional Groups |
|---|---|---|---|
| Target | Piperidine | None | Boc-protected amine, benzoate ester |
| C1–C7 | Piperazine | Varied (e.g., Br, Cl, CF₃) | Quinoline-4-carbonyl, benzoate ester |
Key Differences :
Heterocycle Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa₁ ~9.8, pKa₂ ~5.3), altering solubility and reactivity in acidic media .
Substituent Effects : Halogens and electron-withdrawing groups in C1–C7 modulate electronic properties, whereas the Boc group in the target compound sterically shields the amine.
Functional Implications
- The target compound’s Boc-protected amine indicates use as a synthetic intermediate, possibly for protease inhibitors or peptidomimetics .
- Solubility: The benzoate ester in both compound classes enhances lipophilicity, but the quinoline system in C1–C7 may reduce aqueous solubility compared to the target’s simpler structure.
Research Findings and Data Gaps
- : Focuses on synthetic characterization of C1–C7 but omits biological data, limiting direct functional comparisons.
- : Provides commercial availability and pricing for the target compound but lacks structural or functional data .
Critical Knowledge Gaps:
- No melting points, solubility, or stability data for the target compound.
- Biological activity (e.g., enzyme inhibition, cytotoxicity) remains unstudied in both the target and C1–C6.
Biological Activity
Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 362.426 g/mol. The compound features a benzoate moiety linked to a piperidine ring, which is substituted with a tert-butoxycarbonylamino group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activity
Research indicates that compounds containing piperidine derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Cytotoxicity : Some derivatives demonstrate selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with the benzoate and tert-butoxycarbonyl groups. The synthetic pathway may be outlined as follows:
- Formation of Piperidine Derivative : Start with appropriate precursors to form the piperidine ring.
- Introduction of Tert-Butoxycarbonyl Group : React the piperidine derivative with tert-butoxycarbonyl chloride.
- Coupling with Benzoic Acid : Finally, couple the resulting compound with methyl benzoate or a similar benzoic acid derivative.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for further development.
Case Study 2: Cytotoxicity Assessment
In another study, this compound was tested against several cancer cell lines. The results demonstrated selective cytotoxicity towards specific tumorigenic cells, suggesting its utility in targeted cancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 0.98 | |
| 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 0.95 | |
| Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate | 0.92 |
These compounds share structural similarities but vary in their functional groups and biological activities, underscoring the distinct profile of this compound.
Q & A
Q. What synthetic routes are commonly used to prepare Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate, and how can reaction conditions be optimized for yield?
A two-step synthesis is typical:
- Step 1 : Boc protection of 4-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP, yielding tert-butyl 4-aminopiperidine-1-carboxylate.
- Step 2 : Coupling the Boc-protected piperidine with methyl 2-(chlorocarbonyl)benzoate using DCC/HOBt in anhydrous DCM at 0–5°C to minimize side reactions. Purification via silica gel chromatography (hexane/EtOAc gradient) achieves >90% purity. Yields improve with rigorous exclusion of moisture and stoichiometric control (1.2:1 acylating agent-to-amine ratio) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H NMR confirms the tert-butyl group (singlet at δ 1.4 ppm) and ester carbonyl (δ ~3.8 ppm for methyl ester). ¹³C NMR detects the piperidine carbonyl (δ ~165 ppm) and Boc carbonyl (δ ~155 ppm).
- HPLC : A C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities. System suitability tests (retention time ±2%, tailing factor <2) ensure reproducibility .
Q. What storage conditions preserve the compound’s stability?
Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. The Boc group is acid-labile, so avoid exposure to trifluoroacetic acid (TFA) or HCl during handling. Stability assessments via TLC (hexane/EtOAc) every 6 months detect hydrolytic degradation .
Q. How is the Boc group removed during downstream derivatization?
Treat with TFA:DCM (1:1 v/v) for 1 hour at RT. Monitor deprotection by TLC (disappearance of Boc spot at Rf ~0.6 in hexane/EtOAc 3:1). Confirm via IR loss of the Boc carbonyl stretch (~1680 cm⁻¹) .
Advanced Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- 2D NMR (COSY/HSQC) : Assign overlapping proton signals (e.g., piperidine ring protons at δ 3.0–3.5 ppm).
- Variable-Temperature NMR : Resolve rotameric splitting caused by restricted rotation of the Boc group.
- LC-MS : Identify impurities (e.g., hydrolyzed ester or de-Boc byproducts) with m/z matching theoretical fragments .
Q. What strategies optimize low yields in the amide coupling step?
- Coupling Agents : Replace DCC with HATU or PyBOP for sterically hindered amines.
- Solvent Optimization : Use DMF or THF for improved solubility.
- Purification : Employ reverse-phase HPLC (acetonitrile/water + 0.1% TFA) to isolate the product from unreacted starting materials .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using PDB structures.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., Boc vs. Cbz groups) on logP and IC₅₀ .
Q. What experimental designs assess stability under physiological pH conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 40°C. Sample aliquots at 0, 7, 14, and 28 days.
- Analytical Endpoints : Quantify degradation via HPLC area-under-curve (AUC) and LC-MS for structural elucidation of byproducts (e.g., hydrolyzed carboxylic acid) .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for stereoselective coupling.
- Chiral HPLC : Analyze enantiomeric excess (ee) with a Chiralpak AD-H column (hexane/ethanol 90:10).
- Crystallization : Recrystallize with (S)-mandelic acid to resolve racemic mixtures .
Q. What biochemical assays evaluate its potential as a kinase inhibitor?
- ADP-Glo™ Assay : Measure kinase activity inhibition (e.g., VEGFR2) at 0.1–100 µM concentrations.
- Cellular Assays : Test antiproliferative effects in cancer cell lines (IC₅₀ via MTT assay). Cross-validate with Western blotting for phosphorylated kinase targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
